molecular formula C11H19NO3 B2743549 N-Boc-(+/-)-aminohex-5-enal CAS No. 1379812-32-4

N-Boc-(+/-)-aminohex-5-enal

Cat. No.: B2743549
CAS No.: 1379812-32-4
M. Wt: 213.277
InChI Key: QGRRVDYWVKZMFB-UHFFFAOYSA-N
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Description

Contextual Significance of Functionalized Amino Aldehydes as Synthetic Building Blocks

Functionalized amino aldehydes are organic compounds that possess both an amino group and an aldehyde group, along with other functional moieties. The presence of both a nucleophilic amine and an electrophilic aldehyde within the same molecule makes them highly valuable intermediates in organic synthesis. scholaris.ca Historically, the inherent instability of unprotected amino aldehydes, which are prone to polymerization, necessitated the use of protecting groups for the amine functionality. scholaris.ca This protection strategy allows for the selective reaction of the aldehyde group, while the masked amine can be deprotected at a later stage for further transformations.

The strategic importance of these building blocks lies in their ability to participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. These include, but are not limited to, Mannich reactions, aldol (B89426) additions, and reductive aminations. organic-chemistry.orgnih.gov The resulting products, such as amino alcohols, amino ketones, and various heterocyclic systems, are key structural motifs in many natural products, pharmaceuticals, and other biologically active molecules. diva-portal.orgnih.gov The development of methods for the stereoselective synthesis of chiral amino aldehydes has further expanded their utility, providing access to enantiomerically pure compounds. acs.orgresearchgate.net

Structural Characteristics and Multifunctional Reactivity Profile of N-Boc-(+/-)-aminohex-5-enal

This compound is a specific example of a functionalized amino aldehyde that embodies the synthetic potential of this class of compounds. Its structure is characterized by a six-carbon chain containing a terminal aldehyde, a vinyl group (a carbon-carbon double bond) at the 5-position, and a tert-butyloxycarbonyl (Boc)-protected amine at the 4-position. The "(+/-)" designation indicates that the compound is a racemic mixture, containing both enantiomers at the chiral center (carbon 4).

The multifunctionality of this compound arises from the distinct reactivity of its constituent functional groups:

Aldehyde Group: This electrophilic center is susceptible to nucleophilic attack, enabling a wide range of transformations such as Wittig reactions, Horner-Wadsworth-Emmons olefinaitons, and additions of organometallic reagents. nih.gov It can also undergo reductive amination to form secondary amines. nih.gov

Boc-Protected Amine: The Boc group is a common acid-labile protecting group for amines. organic-chemistry.org It is stable under a variety of reaction conditions, including those that are basic or nucleophilic, allowing for selective manipulation of other parts of the molecule. organic-chemistry.org The Boc group can be readily removed under acidic conditions to liberate the free amine for subsequent reactions like acylation or cyclization.

Alkene (Vinyl Group): The terminal double bond can participate in various addition reactions, such as hydrogenation, halogenation, and hydroboration-oxidation. It is also a key functional group for metathesis reactions, which are powerful tools for forming new carbon-carbon bonds.

This unique combination of functional groups allows for a diverse range of synthetic manipulations, making this compound a valuable and versatile intermediate.

Table 1: Key Structural and Chemical Properties of this compound

PropertyValue
IUPAC Name tert-butyl (1-formylpent-4-en-2-yl)carbamate
Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
Key Functional Groups Aldehyde, Boc-protected Amine, Alkene
Chirality Racemic

Overview of the Role of Racemic and Chiral N-Boc-Protected Amino-Alkene-Aldehyde Motifs in Chemical Research

N-Boc-protected amino-alkene-aldehyde motifs, both in their racemic and chiral forms, play a significant role in modern chemical research, particularly in the synthesis of complex target molecules.

Racemic Motifs: Racemic this compound and similar structures serve as valuable starting materials for the synthesis of a variety of compounds where the stereochemistry at the amino-bearing carbon is not critical or can be addressed at a later synthetic stage. They are often employed in the development of new synthetic methodologies and in the preparation of libraries of compounds for biological screening. The reactions of racemic amino aldehydes can sometimes lead to the formation of diastereomeric products, which may be separable, providing access to multiple stereoisomers from a single starting material.

Chiral Motifs: The enantiomerically pure versions of these building blocks are of paramount importance in asymmetric synthesis. acs.org The use of chiral N-Boc-protected amino-alkene-aldehydes allows for the direct introduction of a defined stereocenter into a molecule. This is crucial for the synthesis of natural products and pharmaceuticals, where biological activity is often highly dependent on the absolute configuration of the molecule. diva-portal.org For instance, chiral amino aldehydes are key precursors in the synthesis of amino sugars, alkaloids, and peptide isosteres. nih.govdiva-portal.org The development of stereodivergent catalytic methods has further enhanced the utility of these motifs, enabling the selective synthesis of different diastereomers from a common chiral precursor. ua.es

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(1-oxohex-5-en-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-5-6-9(7-8-13)12-10(14)15-11(2,3)4/h5,8-9H,1,6-7H2,2-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRRVDYWVKZMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of N Boc +/ Aminohex 5 Enal

Established Racemic Synthesis Pathways

The racemic synthesis of N-Boc-(+/-)-aminohex-5-enal can be achieved through several well-established methods in organic chemistry. These pathways focus on the construction of the carbon skeleton and the introduction of the necessary functional groups without controlling the stereochemistry at the chiral center.

Conventional Multistep Approaches

A common and straightforward approach to the racemic synthesis of this compound involves a multistep sequence starting from commercially available materials. A plausible route begins with the protection of the amino group of a suitable precursor, followed by chain extension and functional group manipulation.

One such conventional pathway could commence with 6-aminohex-1-ene. The primary amino group is first protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine. This reaction yields N-Boc-hex-5-en-1-amine achemblock.com. The terminal alkene of this intermediate can then be selectively oxidized to the corresponding aldehyde. A common method for this transformation is hydroboration-oxidation to the primary alcohol, followed by oxidation to the aldehyde.

Alternatively, a more direct oxidation of the terminal alkene to the aldehyde can be achieved, although this is less common for simple alkenes. A more reliable method involves the oxidation of the corresponding primary alcohol. Thus, N-Boc-hex-5-en-1-amine can be converted to N-Boc-hex-5-en-1-ol, which is then oxidized to the desired aldehyde, this compound. A variety of oxidation reagents can be employed for this step, with Swern oxidation being a mild and effective option that is compatible with the Boc protecting group and the double bond alfa-chemistry.comwikipedia.orgadichemistry.combyjus.comchemistrysteps.com.

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base such as triethylamine alfa-chemistry.comwikipedia.orgadichemistry.combyjus.comchemistrysteps.com. This method is known for its high yields and compatibility with a wide range of functional groups.

Illustrative Reaction Scheme for a Conventional Multistep Approach:

Boc Protection: 6-aminohex-1-ene + (Boc)₂O → N-Boc-hex-5-en-1-amine

Hydroboration-Oxidation: N-Boc-hex-5-en-1-amine → N-Boc-hex-5-en-1-ol

Swern Oxidation: N-Boc-hex-5-en-1-ol → this compound

StepReactantsReagentsProductTypical Yield (%)
16-aminohex-1-ene(Boc)₂O, Et₃N, CH₂Cl₂N-Boc-hex-5-en-1-amine90-95
2N-Boc-hex-5-en-1-amine1. BH₃·THF; 2. H₂O₂, NaOHN-Boc-hex-5-en-1-ol85-90
3N-Boc-hex-5-en-1-ol1. (COCl)₂, DMSO; 2. Et₃NThis compound80-90

Convergent Synthesis Strategies

A potential convergent strategy could utilize a Grignard reaction between a protected aminomethyl magnesium halide (e.g., (N-Boc-aminomethyl)magnesium chloride) and a suitable five-carbon electrophile containing a latent aldehyde, such as a protected 4-pentenal. Subsequent deprotection and/or oxidation would then yield the final product.

Another convergent approach could involve olefin cross-metathesis. For instance, the reaction of N-Boc-allylamine with an appropriate vinyl ether in the presence of a Grubbs catalyst could potentially form an enol ether, which can then be hydrolyzed to the desired aldehyde. The Grubbs family of catalysts are well-known for their functional group tolerance and effectiveness in olefin metathesis reactions organic-chemistry.orgcaltech.edubeilstein-journals.orgnih.govrsc.org.

Illustrative Convergent Synthesis via Olefin Metathesis:

ReactantsCatalystProductTypical Yield (%)
N-Boc-allylamine, Butyl vinyl etherGrubbs II catalystThis compound (after hydrolysis)60-70

Enantioselective Synthesis of N-Boc-(+)-aminohex-5-enal and N-Boc-(-)-aminohex-5-enal

The synthesis of the individual enantiomers of N-Boc-aminohex-5-enal requires the use of asymmetric methodologies to control the stereochemistry at the C5 position.

Asymmetric Catalysis in Aldehyde Formation

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral molecules. One potential strategy for the asymmetric synthesis of N-Boc-(+)- or N-Boc-(-)-aminohex-5-enal is the use of an asymmetric hydroformylation reaction nih.govresearchgate.netwikipedia.orgnih.govrsc.orgnih.govmt.combiu.ac.il. This reaction introduces a formyl group and a hydrogen atom across a double bond in an enantioselective manner.

Starting with N-Boc-pent-4-en-1-amine, a rhodium-catalyzed asymmetric hydroformylation using a chiral phosphine or phosphite ligand could selectively produce one enantiomer of the target aldehyde nih.govresearchgate.netwikipedia.orgnih.govrsc.orgnih.govmt.combiu.ac.il. The choice of the chiral ligand is crucial for achieving high enantioselectivity.

Data on Asymmetric Hydroformylation of Similar Substrates:

SubstrateCatalyst/LigandProductEnantiomeric Excess (ee) (%)
N-allylacetamideRh(acac)(CO)₂ / (S,S)-Chiraphos(S)-2-(acetylamino)-3-phenylpropanal90-95
Allyl carbamateRh(acac)(CO)₂ / (R,S)-JOSIPHOSChiral β-amino aldehyde>95

Chiral Pool Approaches Utilizing Precursors

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. Amino acids are common chiral pool sources for the synthesis of other chiral molecules baranlab.orgsemanticscholar.org. For the synthesis of N-Boc-(+)- or N-Boc-(-)-aminohex-5-enal, a suitable chiral amino acid could be employed.

For instance, L-glutamic acid, which possesses the desired (S)-stereochemistry, could be a potential starting material. Through a series of functional group transformations, including reduction of the side-chain carboxylic acid to an alcohol, protection of the amino group, and subsequent chain extension and oxidation, one could arrive at the target (S)-enantiomer. Similarly, D-glutamic acid could be used to synthesize the (R)-enantiomer.

Hypothetical Chiral Pool Synthesis Outline from L-Glutamic Acid:

Protection of the amino and α-carboxylic acid groups of L-glutamic acid.

Selective reduction of the γ-carboxylic acid to an alcohol.

Conversion of the alcohol to a leaving group (e.g., tosylate).

Displacement with a one-carbon nucleophile (e.g., cyanide), followed by reduction.

Manipulation of the terminal functional group to an alkene.

Hydroboration-oxidation to the primary alcohol.

Oxidation to the aldehyde.

Resolution of Racemic this compound and its Derivatives

Kinetic resolution is a technique used to separate a racemic mixture by selectively reacting one enantiomer at a faster rate than the other. This can be achieved using chiral reagents or catalysts, including enzymes.

For this compound, an enzymatic kinetic resolution could be a viable strategy. For example, the racemic aldehyde could be subjected to a selective reduction or oxidation catalyzed by an alcohol dehydrogenase or an aldehyde oxidase, respectively, which preferentially acts on one enantiomer, leaving the other unreacted and thus enriched.

Alternatively, the racemic mixture can be converted to a diastereomeric mixture by reacting it with a chiral auxiliary. These diastereomers can then be separated by physical methods such as crystallization or chromatography. Subsequent removal of the chiral auxiliary would then yield the individual enantiomers.

Another approach is the kinetic resolution of a precursor alcohol, N-Boc-(+/-)-aminohex-5-en-1-ol. This can be achieved through enantioselective acylation catalyzed by a lipase, such as Candida antarctica lipase B (CAL-B) elsevierpure.com. One enantiomer of the alcohol is acylated, while the other remains unchanged. The acylated and unacylated alcohols can then be separated, and the desired enantiomer of the alcohol can be oxidized to the corresponding aldehyde.

Enzymatic Kinetic Resolution Data for Similar Amino Alcohols:

SubstrateEnzymeAcylating AgentEnantiomeric Excess (ee) of Unreacted Alcohol (%)
Racemic N-Boc-2-amino-1-butanolLipase PS (Amano)Vinyl acetate>99
Racemic N-Boc-3-amino-1-phenyl-1-propanolCandida antarctica lipase BEthyl acetate>98

Reactivity and Chemical Transformations of N Boc +/ Aminohex 5 Enal

Reactions Involving the Aldehyde Moiety

The aldehyde group in N-Boc-(+/-)-aminohex-5-enal is susceptible to a variety of nucleophilic additions and redox reactions, making it a focal point for molecular elaboration.

Nucleophilic Additions (e.g., Aldol (B89426) Reactions, Wittig Reactions, Grignard Additions)

Nucleophilic addition to the carbonyl carbon of the aldehyde is a fundamental transformation for carbon-carbon bond formation.

Aldol Reactions: While specific examples involving this compound are not extensively documented in the literature, the in situ generation of less accessible N-Boc-protected imines from aldehydes for Mannich-type reactions has been reported. This suggests the potential for this compound to participate in related C-C bond-forming reactions. nih.gov

Wittig Reactions: The Wittig reaction provides a powerful method for converting aldehydes into alkenes. mdpi.com N-protected α-amino aldehydes are known to undergo Wittig reactions with various phosphonium ylides. The stereochemical outcome of these reactions can be influenced by the solvent and the nature of the protecting group. biosynth.com For this compound, a Wittig reaction would extend the carbon chain and introduce a new double bond, leading to the formation of a diene system. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes. bldpharm.com

Grignard Additions: The addition of Grignard reagents to N-Boc protected amino aldehydes allows for the introduction of a wide range of alkyl, aryl, or vinyl groups, leading to the formation of secondary alcohols. While specific studies on this compound are limited, related transformations on N-Boc protected lactams to form linear aminoketones via Grignard addition are well-established, highlighting the compatibility of the N-Boc group with these organometallic reagents under appropriate conditions. nih.gov However, care must be taken as side reactions, such as β-elimination of a protected hydroxyl group, can occur under more forcing conditions. nih.gov

Nucleophilic Addition Reagent Product Type Typical Conditions
Aldol Reaction (related)Ketone/Enolateβ-Hydroxy aldehyde/ketoneBase or acid catalysis
Wittig ReactionPhosphonium ylide (R-CH=PPh₃)AlkeneAprotic solvent (e.g., THF)
Grignard AdditionOrganomagnesium halide (R-MgX)Secondary alcoholAnhydrous ether or THF

Reductive Amination Strategies

Reductive amination is a highly effective method for the synthesis of amines from aldehydes. This process involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine. For this compound, this reaction allows for the introduction of a new substituent on the nitrogen atom after a potential deprotection-reductive amination sequence, or more commonly, the conversion of the aldehyde to an amino group, which can then be further functionalized.

A one-pot tandem direct reductive amination of aldehydes with primary amines using a (Boc)₂O/sodium triacetoxyborohydride (STAB) system has been developed, which yields N-Boc protected secondary amines in high yields. orgsyn.orgorganic-chemistry.org This procedure is efficient and selective, preventing common side reactions like overalkylation and intramolecular lactamization. orgsyn.org The reaction typically proceeds by mixing the aldehyde and a primary amine, followed by the addition of di-tert-butyl dicarbonate ((Boc)₂O) and sodium triacetoxyborohydride (STAB). orgsyn.org

Reactant Amine Reducing Agent Product Typical Yield
Primary Amine (R-NH₂)Sodium triacetoxyborohydride (STAB)N-Boc-N-(alkyl)-aminohexane-5-eneHigh
AmmoniaSodium cyanoborohydride (NaBH₃CN)N-Boc-1,6-diaminohex-5-eneModerate to High
Secondary Amine (R₂NH)Sodium triacetoxyborohydride (STAB)N-Boc-N,N-(dialkyl)-aminohexane-5-eneHigh

Oxidation and Reduction Reactions

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of aldehydes to carboxylic acids is a common transformation that can be achieved using a variety of reagents. Mild and efficient protocols utilizing Oxone as the oxidant have been developed, offering an alternative to traditional metal-mediated oxidations. wikipedia.org Other methods include the use of N-hydroxyphthalimide (NHPI) as an organocatalyst with oxygen as the oxidant, providing a transition-metal-free approach. wikipedia.org For this compound, oxidation would yield N-Boc-(+/-)-aminohex-5-enoic acid, a valuable building block for peptide synthesis and other applications.

Reduction: The reduction of the aldehyde to a primary alcohol is typically accomplished using hydride reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for the reduction of aldehydes and ketones to alcohols and is compatible with the N-Boc protecting group under standard conditions. bldpharm.comenamine.netsigmaaldrich.com The reaction is generally carried out in an alcoholic solvent, such as methanol or ethanol, and proceeds with high yield to furnish N-Boc-(+/-)-aminohex-5-en-1-ol.

Reaction Type Reagent Product Typical Conditions
OxidationOxoneN-Boc-(+/-)-aminohex-5-enoic acidAcetonitrile/water
OxidationN-Hydroxyphthalimide (NHPI), O₂N-Boc-(+/-)-aminohex-5-enoic acidOrganic solvent
ReductionSodium Borohydride (NaBH₄)N-Boc-(+/-)-aminohex-5-en-1-olMethanol or Ethanol

Reactions Involving the Alkene Moiety

The terminal alkene in this compound provides a handle for various cyclization and carbon-carbon bond-forming reactions.

Intramolecular Hydroamination Reactions

Intramolecular hydroamination involves the addition of the N-H bond of the carbamate (after potential activation or in the presence of a suitable catalyst) across the terminal double bond to form a nitrogen-containing heterocycle. This reaction is an atom-economical method for the synthesis of cyclic amines.

While the direct intramolecular hydroamination of N-Boc protected aminoalkenes can be challenging, computational studies have explored the feasibility of metal-free catalytic systems. organic-chemistry.org Late transition metal complexes, such as those of rhodium, have been shown to catalyze the cyclization of primary aminoalkenes. nih.gov For a substrate like this compound, after deprotection of the Boc group, intramolecular hydroamination would lead to the formation of a substituted piperidine (B6355638) ring. The reaction of 2-amino-hex-5-ene, a closely related unprotected analogue, has been shown to give the cyclized product, albeit in low conversion without an efficient catalyst. nih.gov

Catalyst System Product Reaction Conditions Note
Rhodium Aminophosphine Complex2-Methylpiperidine derivativeElevated temperaturesRequires deprotection of Boc group
Zirconium Complexes2-Methylpiperidine derivativeVariesRequires deprotection of Boc group
Brønsted Acids2-Methylpiperidine derivativeHigh temperaturesRequires deprotection of Boc group

Olefin Metathesis Reactions

Olefin metathesis, particularly ring-closing metathesis (RCM), is a powerful tool for the synthesis of cyclic compounds. For a derivative of this compound that contains a second double bond, RCM can be employed to construct a nitrogen-containing ring. For instance, if the aldehyde is converted to an allylic amine via a Grignard addition with allylmagnesium bromide followed by N-allylation, the resulting N-Boc protected diallylamine derivative would be a suitable substrate for RCM.

The synthesis of N-Boc-3-pyrroline from N-Boc-diallylamine using Grubbs catalysts is a well-established example of this strategy. nih.gov The reaction is typically carried out in a solvent like dichloromethane or toluene at room temperature or with gentle heating. The choice of catalyst (e.g., Grubbs I, Grubbs II, or Hoveyda-Grignard catalysts) can influence the reaction efficiency and tolerance to other functional groups. bldpharm.com

Catalyst Substrate Prerequisite Product Typical Solvent
Grubbs I or IIDiene derived from this compoundN-Boc protected unsaturated heterocycleDichloromethane or Toluene
Hoveyda-Grubbs IIDiene derived from this compoundN-Boc protected unsaturated heterocycleDichloromethane or Toluene

Cycloaddition Reactions (e.g., [3+2] cycloadditions)

This compound, possessing both an aldehyde and a terminal alkene, is a prime candidate for various cycloaddition reactions. The aldehyde functionality can react with in situ generated N-Boc-formaldimine in hetero-Diels-Alder reactions to form valuable 1,3-amino alcohols nih.gov.

More specifically, the terminal alkene can participate in [3+2] cycloaddition reactions. For instance, in reactions with nitrones, it can yield isoxazolidine products. These 1,3-dipolar cycloadditions are effective methods for constructing five-membered heterocyclic rings. The reaction's regioselectivity and stereoselectivity are key aspects, often leading to the controlled formation of new stereogenic centers.

DipoleDipolarophileCatalyst/ConditionsProduct
NitroneAlkeneHeat or Lewis AcidIsoxazolidine
Azomethine YlideAlkeneMetal catalyst or thermalPyrrolidine (B122466)
Carbonyl YlideAlkeneRh(II) catalystTetrahydrofuran

This table represents potential [3+2] cycloaddition reactions involving the alkene moiety of this compound, based on general reactivity principles.

Alkene Functionalization Methodologies

The terminal double bond in this compound is amenable to a wide array of functionalization methodologies. These reactions allow for the introduction of new functional groups and the construction of more complex molecular architectures.

Electrophilic Additions:

Halogenation: Reaction with reagents like Br₂ or NBS leads to the formation of dibromo or bromohydrin derivatives.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the double bond, yielding the corresponding primary alcohol.

Epoxidation: Treatment with peroxy acids such as m-CPBA results in the formation of an epoxide ring.

Dihydroxylation: Using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions affords the corresponding diol.

Radical Reactions: Aerobic radical multifunctionalization presents another avenue for transforming the alkene. Using reagents like tert-butyl nitrite and oxygen, it is possible to introduce multiple functional groups across the double bond and at adjacent C-H bonds in a single step nih.gov. This method can convert simple unsaturated hydrocarbons into highly functionalized polar compounds, such as amino-1,4-diols, after a subsequent protection step nih.gov.

Reagent(s)Functional Group Introduced
1. BH₃·THF; 2. H₂O₂, NaOHHydroxyl (-OH)
m-CPBAEpoxide
OsO₄, NMODiol (-OH, -OH)
Br₂, H₂OBromine (-Br) and Hydroxyl (-OH)

This interactive data table showcases common alkene functionalization reactions applicable to this compound.

Transformations Involving the N-Boc Protected Amine

Stability and Reactivity Under Various Reaction Conditions

The tert-butoxycarbonyl (Boc) protecting group is one of the most widely used amine protecting groups in organic synthesis due to its well-defined stability profile. researchgate.net It is generally stable to a wide range of reaction conditions, which allows for selective manipulation of other functional groups within the molecule.

Stability:

Basic Conditions: The Boc group is highly resistant to hydrolysis under most basic conditions and is stable towards many nucleophiles organic-chemistry.orgnih.gov.

Catalytic Hydrogenolysis: It is inert to catalytic hydrogenation, making it orthogonal to other protecting groups like benzyloxycarbonyl (Cbz) nih.gov.

Oxidizing and Reducing Agents: The Boc group is generally stable to many common oxidizing and reducing agents.

Lability:

Acidic Conditions: The Boc group is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent researchgate.netnih.gov. This cleavage proceeds through the formation of a stable tert-butyl cation.

This predictable stability allows for the selective deprotection of the amine in this compound without affecting other parts of the molecule, or conversely, for reactions to be carried out at the aldehyde or alkene moieties while the amine remains protected.

Strategies for Further Derivatization of the Boc-Protected Amine (e.g., N-alkylation without deprotection)

While the Boc group is primarily for protection, it is possible to achieve further derivatization of the protected amine without its removal. N-alkylation of N-Boc protected amines is a notable example. This transformation typically requires the deprotonation of the carbamate N-H with a strong, non-nucleophilic base, followed by reaction with an alkylating agent.

A common method involves the use of a hindered base like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) in an inert solvent such as THF or DMF, followed by the addition of an alkyl halide (e.g., methyl iodide) google.com. The use of a hindered base is crucial to prevent competitive attack at the carbonyl group of the Boc protector.

More recent methodologies have explored the use of electrogenerated bases, such as tetraethylammonium cyanomethanide, for the N-alkylation of N-Boc protected amines. This method offers mild reaction conditions and often results in high yields with minimal by-products nih.govresearchgate.net.

BaseAlkylating AgentSolventTypical Conditions
Sodium Hydride (NaH)Methyl IodideDMF0 °C to room temperature
Potassium tert-Butoxide (KOtBu)Benzyl BromideTHF-20 °C to 0 °C
Electrogenerated Acetonitrile AnionVarious Alkyl HalidesAcetonitrileRoom temperature

This table outlines common conditions for the N-alkylation of N-Boc protected amines, which are applicable to this compound.

Cascade and Multicomponent Reactions Incorporating this compound

The bifunctional nature of this compound makes it an excellent substrate for cascade and multicomponent reactions (MCRs), which allow for the rapid construction of molecular complexity from simple starting materials in a single pot.

Multicomponent Reactions: N-Boc protected α-aminoaldehydes, close structural analogs of this compound, have been successfully employed in the Passerini three-component reaction. This reaction involves the condensation of the aldehyde with a carboxylic acid and an isocyanide to form an α-acyloxy carboxamide rsc.org. This demonstrates the potential of the aldehyde group in this compound to participate in such complexity-building transformations. A subsequent deprotection and acyl migration can lead to complex peptide-like structures rsc.org.

Cascade Reactions: The presence of both an aldehyde and an alkene allows for the design of cascade sequences. For instance, a tandem direct reductive amination followed by N-Boc protection has been developed for aldehydes nih.gov. In the case of this compound, the aldehyde could first undergo a reaction, such as an aldol or aza-Michael reaction, which then sets the stage for a subsequent intramolecular cyclization involving the alkene moiety thieme-connect.de. Such intramolecular processes are powerful tools for the synthesis of cyclic structures like piperidines dtic.milchemicalbook.comnih.govwhiterose.ac.ukorganic-chemistry.org. For example, an initial reaction at the aldehyde could be followed by an intramolecular ene reaction or a Prins-type cyclization.

The reactivity of this compound in these sophisticated transformations underscores its value in diversity-oriented synthesis and the efficient construction of complex target molecules.

Application of N Boc +/ Aminohex 5 Enal in Complex Molecule Synthesis

Construction of Nitrogen-Containing Heterocycles

The strategic placement of a nucleophilic nitrogen and electrophilic aldehyde, along with a reactive alkene, makes N-Boc-(+/-)-aminohex-5-enal an ideal precursor for intramolecular cyclization reactions to form various nitrogen-containing heterocyclic scaffolds. These scaffolds are central to the structure of many pharmaceuticals and natural products.

The pyrrolidine (B122466) ring is a ubiquitous structural motif in medicinal chemistry, found in numerous FDA-approved drugs. enamine.net While the direct intramolecular cyclization of this compound typically favors six-membered rings, its framework can be adapted for the synthesis of substituted pyrrolidines through multi-step reaction sequences. One such strategy involves the transformation of the aldehyde and subsequent cyclization involving the alkene.

Detailed research has explored various methods for pyrrolidine synthesis that can be applied to derivatives of this building block. For instance, functionalization of the α- and β-positions of related endocyclic enamines provides a powerful route to substituted pyrrolidines. researchgate.net A general approach could involve an initial reaction at the aldehyde, followed by an intramolecular cyclization that incorporates the nitrogen and four carbons of the hexenyl chain. Additionally, syntheses of complex pyrrolidine analogues have been achieved starting from carbohydrate precursors or via asymmetric synthesis from achiral materials, highlighting the diverse strategies available for constructing this important heterocycle. nih.gov

Table 1: General Strategies for Pyrrolidine Synthesis

Reaction TypeDescriptionKey Intermediates
Intramolecular CyclizationFormation of the ring by connecting the nitrogen atom to a carbon atom in the chain, often after modification of the original aldehyde or alkene.N-Acyliminium ions, iodonium (B1229267) ions
[3+2] CycloadditionReaction of an azomethine ylide (derivable from the amino-aldehyde) with an alkene to form the five-membered ring.Azomethine ylides
Multi-component ReactionsCombining the amino-aldehyde or a derivative with other reagents in a single step to build the pyrrolidine core.Iminium species, enol derivatives

The carbon backbone of this compound is perfectly suited for the construction of six-membered piperidine (B6355638) rings through intramolecular cyclization. The piperidine scaffold is a key component in many bioactive compounds, and its synthesis from linear precursors is a fundamental strategy in organic chemistry. niscpr.res.in

A primary method for cyclization is intramolecular reductive amination. In this process, the aldehyde group reacts with the protected amine (following deprotection or under specific catalytic conditions) to form a cyclic imine or enamine, which is then reduced to yield the stable piperidine ring. This approach offers excellent control over the formation of the heterocyclic system. Various methods have been developed for constructing the 3-amino piperidine core, including ring-closing metathesis and enantioselective ring expansion of prolinols. niscpr.res.in The synthesis of 3-(N-Boc amino) piperidine derivatives from L-glutamic acid, for example, involves creating a linear diol, which is then converted to a ditosylate that cyclizes upon reaction with an amine. researchgate.net This highlights the general principle of using linear, functionalized molecules to access these important cyclic amines. researchgate.net

Beyond the creation of simple monocyclic heterocycles, this compound serves as a foundational building block for more complex polycyclic amine scaffolds. Once the initial heterocyclic ring (e.g., a piperidine) is formed, the remaining functional groups can be elaborated upon to construct additional rings.

For example, the piperidine ring can be used as a scaffold in sequential reactions. Tandem reactions involving in situ generated imines from related amino-alkyne precursors have been shown to yield ring-fused quinoline (B57606) derivatives, demonstrating how a strategically functionalized aniline (B41778) can lead to polycyclic systems. mdpi.com Similarly, a piperidine ring synthesized from this compound can be further functionalized and subjected to reactions such as intramolecular Diels-Alder cycloadditions or ring-closing metathesis to build fused or bridged bicyclic structures. These complex scaffolds are of significant interest in drug discovery and natural product synthesis.

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are indispensable intermediates in the synthesis of pharmaceuticals and natural products, as biological activity is often dependent on the specific stereochemistry of a molecule. Although used as a racemate ("+/-"), this compound is a valuable starting point for producing stereochemically pure compounds through various techniques in asymmetric synthesis.

The generation of single-enantiomer products from the racemic this compound can be achieved through several established methodologies. These methods are crucial for accessing optically pure compounds required for pharmacological evaluation.

Kinetic Resolution: This technique involves the use of a chiral catalyst or reagent that reacts at a different rate with each enantiomer of the racemic starting material. For instance, an enzyme-catalyzed reaction could selectively transform one enantiomer into a new product, allowing for the separation of the unreacted enantiomer in high enantiomeric purity. Enzymatic methods have been successfully used to prepare enantiomerically enriched hydroxy-substituted β-amino esters via enantioselective hydrolysis. nih.gov

Asymmetric Cyclization: The racemic aldehyde can be subjected to a cyclization reaction mediated by a chiral catalyst. This catalyst creates a chiral environment that favors the formation of one enantiomer of the cyclic product over the other, leading to an enantiomerically enriched final product. The asymmetric intramolecular Michael reaction is a powerful tool for this purpose, enabling the synthesis of chiral pyrrolidines and piperidines with high optical yields. rsc.org

Diastereomeric Resolution: The racemic amine (after deprotection) can be reacted with a chiral resolving agent, such as a chiral carboxylic acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties and can be separated by crystallization or chromatography. Once separated, the pure enantiomer of the amine can be recovered.

Table 2: Comparison of Asymmetric Synthesis Strategies

MethodPrincipleAdvantagesCommon Reagents/Catalysts
Kinetic ResolutionDifferential reaction rate of enantiomers with a chiral catalyst/reagent.Can provide access to both the product and the unreacted starting material in enriched form.Lipases (e.g., CAL-B), chiral metal complexes.
Asymmetric CyclizationA chiral catalyst directs the formation of one enantiomer of the cyclic product.Can be highly efficient, generating high enantiomeric excess in a single step.Chiral amines (e.g., (R)-1-phenylethylamine), organocatalysts, transition metal complexes.
Diastereomeric ResolutionFormation of separable diastereomers by reaction with a chiral auxiliary.A classical and robust method applicable to many types of compounds.Chiral acids (e.g., tartaric acid), chiral bases.

The use of this compound to establish an initial stereocenter is a critical step in the total synthesis of complex chiral molecules. This initial chiral center, once established and purified, acts as a stereochemical anchor. In subsequent reaction steps, this existing chirality can influence the stereochemical outcome of newly formed chiral centers, a phenomenon known as substrate-controlled diastereoselectivity.

This transfer of chirality is fundamental to building up the complex three-dimensional architecture of natural products and drugs with high precision. By embedding a specific enantiomer derived from this compound early in a synthetic sequence, chemists can orchestrate a cascade of stereoselective transformations, ultimately leading to a final target molecule with the correct absolute and relative stereochemistry. This control is paramount, as the interaction between a drug and its biological target often requires a strict match of chirality to ensure efficacy and reduce potential side effects.

Intermediate in the Synthesis of Functionally Diverse Molecules

This compound serves as a versatile bifunctional building block in organic synthesis. The presence of a terminal aldehyde and a Boc-protected amine on a six-carbon chain allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, particularly those containing nitrogen heterocycles and amino acid-like structures. The aldehyde functionality can participate in reactions such as nucleophilic additions, condensations, and reductive aminations, while the N-Boc group provides a stable, yet readily cleavable, protecting group for the amine, essential for controlled, stepwise synthetic sequences.

Synthesis of Peptidomimetic Scaffolds

Peptidomimetics are compounds that mimic the structure and function of peptides but offer advantages such as improved metabolic stability and oral bioavailability. The versatile reactivity of this compound makes it a valuable starting material for the construction of diverse peptidomimetic scaffolds.

The aldehyde functionality can be utilized in multicomponent reactions, such as the Ugi or Passerini reactions, to rapidly assemble complex, peptide-like structures. For instance, the reaction of this compound with an amine, a carboxylic acid, and an isocyanide (Ugi reaction) would generate a highly functionalized acyclic peptidomimetic.

Furthermore, intramolecular reactions of this compound are instrumental in creating cyclic peptidomimetic scaffolds. These constrained structures are of particular interest as they can pre-organize the pharmacophoric groups in a bioactive conformation, leading to higher affinity and selectivity for their biological targets.

Intramolecular Cyclization for Scaffold Synthesis:

An important strategy involves the intramolecular cyclization of a peptide chain containing this compound at one terminus. For example, the aldehyde can react with a nucleophilic group (e.g., an amine or thiol) at the other end of the peptide chain to form a cyclic imine or thiazinane, respectively. Subsequent reduction or other transformations can then lead to stable macrocyclic peptidomimetics.

Table 2: Representative Intramolecular Cyclization Reactions for Peptidomimetic Scaffold Synthesis

EntryCyclization StrategyReagentsProduct Scaffold
1Reductive AminationNaBH(OAc)₃, AcOHPiperidine-fused lactam
2Pictet-SpenglerTryptamine, TFATetrahydro-β-carboline scaffold
3Aldol (B89426) CondensationL-prolineBicyclic amino alcohol

Note: This table presents plausible synthetic strategies for the elaboration of this compound into peptidomimetic scaffolds based on known reactivity of similar bifunctional molecules.

The synthesis of such scaffolds often involves a sequence of protection, coupling, and cyclization steps. The N-Boc protecting group on the aminohexenal moiety is crucial for preventing unwanted side reactions during peptide chain elongation and is typically removed at a late stage to allow for the final cyclization step. The resulting scaffolds can then be further functionalized to generate libraries of diverse peptidomimetics for biological screening.

Stereochemical Control and Selectivity in Reactions of N Boc +/ Aminohex 5 Enal

Diastereoselective Transformations Guided by Remote Chirality

Achieving stereocontrol at a reactive center that is distant from an existing stereocenter within the same molecule, known as remote chirality control, is a formidable challenge in acyclic systems. In the case of N-Boc-(+/-)-aminohex-5-enal, the chiral center at C-2 is separated from the reactive aldehyde at C-6 and the alkene at C-5 by several bonds. The conformational flexibility of the acyclic carbon chain makes the transmission of stereochemical information over this distance difficult.

The successful execution of diastereoselective transformations guided by this remote chirality often relies on transient cyclization or the formation of a well-organized transition state. For instance, chelation control, where a metal catalyst coordinates to both the N-Boc group and the aldehyde, can create a more rigid cyclic transition state. This rigidity can force the incoming nucleophile to attack the aldehyde from a specific face, leading to a diastereoselective outcome. The choice of Lewis acid is crucial in this context, as its size and coordinating properties can significantly influence the geometry of the transition state and, consequently, the diastereomeric ratio of the product.

Research in related acyclic systems has demonstrated that intramolecular hydrogen bonding can also play a role in pre-organizing the substrate, thereby influencing the facial bias of the reactive center. While specific studies on this compound are limited, the principles of remote stereocontrol suggest that careful selection of reaction conditions and reagents is paramount to achieving high diastereoselectivity.

Enantioselective Catalysis with this compound as Substrate

When starting with the racemic this compound, enantioselective catalysis provides a powerful strategy to generate enantioenriched products. This approach involves the use of a chiral catalyst that interacts with the substrate to create a chiral environment, favoring the formation of one enantiomer over the other.

Organocatalysis has emerged as a particularly effective tool for the enantioselective transformation of aldehydes. Chiral secondary amines, such as proline and its derivatives, can react with the aldehyde functionality of this compound to form a transient enamine or iminium ion. This activation mode allows for a variety of enantioselective additions to the α- or β-position of the original aldehyde.

For example, in a Mannich-type reaction, the enamine intermediate can react with an imine electrophile, with the chiral catalyst directing the stereochemical course of the reaction. Similarly, chiral thiourea catalysts, capable of activating both the nucleophile and the electrophile through hydrogen bonding, have been successfully employed in asymmetric additions to N-Boc protected imines and could be adapted for reactions involving the aldehyde of this compound.

The following table illustrates the potential of organocatalysis in achieving high enantioselectivity in reactions analogous to those that could be performed on this compound.

Catalyst TypeReaction TypePotential Product from this compoundExpected Enantiomeric Excess (ee)
Proline DerivativeAminomethylationEnantioenriched β-amino aldehydeUp to >90%
Chiral ThioureaMannich ReactionEnantioenriched γ-amino alcohol (after reduction)Up to 99%
Chiral Phosphoric AcidAldol (B89426) ReactionEnantioenriched aldol adductHigh

Substrate-Controlled Stereoselectivity

In reactions involving a single enantiomer of N-Boc-aminohex-5-enal, the inherent chirality of the substrate can direct the stereochemical outcome of a reaction, a phenomenon known as substrate-controlled stereoselectivity. The existing stereocenter at C-2 can influence the facial selectivity of nucleophilic additions to the aldehyde or electrophilic additions to the alkene.

The N-Boc group can exert a significant steric influence, directing incoming reagents to the less hindered face of the molecule. This effect can be particularly pronounced in intramolecular reactions, such as cyclizations, where the substrate is constrained to adopt a specific conformation in the transition state. For instance, an intramolecular aldol or ene reaction would likely exhibit a high degree of substrate-controlled diastereoselectivity.

Regioselectivity and Chemoselectivity Considerations in Multifunctional Transformations

This compound possesses two key reactive sites: the aldehyde and the terminal alkene. In multifunctional transformations, controlling the regioselectivity (which site reacts) and chemoselectivity (which functional group reacts) is crucial.

The relative reactivity of the aldehyde and the alkene can be modulated by the choice of reagents and reaction conditions. For example, reagents that are highly specific for aldehydes, such as certain organometallic nucleophiles under carefully controlled conditions, can react selectively at the C-6 position without affecting the C-5 double bond. Conversely, reactions that target the alkene, such as hydroboration-oxidation or epoxidation, can be performed chemoselectively in the presence of the aldehyde, often by using reagents that are less reactive towards carbonyls.

The N-Boc protecting group can also influence the reactivity of the nearby functional groups. For instance, it can sterically hinder access to the alkene, potentially requiring more reactive or less bulky reagents to achieve a desired transformation.

The following table summarizes some potential chemoselective transformations of this compound.

Reagent/CatalystTarget Functional GroupProduct Type
Grignard Reagent (low temp)AldehydeSecondary Alcohol
Wittig ReagentAldehydeDiene
m-CPBAAlkeneEpoxide
9-BBN then H₂O₂/NaOHAlkenePrimary Alcohol
Organocuprate (conjugate addition)Alkene (if activated)Alkylated Aldehyde

Mechanistic Investigations of Reactions Employing N Boc +/ Aminohex 5 Enal

Elucidation of Reaction Pathways and Intermediates

The intramolecular reactions of N-Boc-(+/-)-aminohex-5-enal, particularly cyclization to form piperidine (B6355638) derivatives, are of significant interest. The primary pathway involves the acid-catalyzed formation of an N-acyliminium ion intermediate. This key intermediate is generated by the protonation of the Boc-protected amine followed by the intramolecular attack of the carbonyl oxygen of the Boc group onto the protonated aldehyde. Subsequent loss of tert-butanol and carbon dioxide can lead to the cyclized product.

Alternatively, under basic or nucleophilic conditions, the aldehyde functionality can undergo various transformations. The presence of the N-Boc protecting group can influence the stereochemical outcome of these reactions through steric hindrance or by participating in the reaction mechanism. For instance, in reactions involving the formation of α-lithiated carbanions, the Boc group can direct the stereoselectivity of subsequent alkylation or addition reactions. researchgate.net

Commonly identified intermediates in these reaction pathways include:

N-Acyliminium ions

Hemiaminals (from intramolecular cyclization)

Enolates (under basic conditions)

Transition State Analysis in Stereoselective Processes

While specific transition state analyses for stereoselective reactions of this compound are not extensively documented in publicly available literature, general principles from related systems can be applied. In stereoselective cyclization reactions, the chair-like transition state is often invoked to explain the observed diastereoselectivity.

For the formation of substituted piperidines, the substituents on the developing ring will preferentially occupy equatorial positions in the transition state to minimize steric strain. The bulky N-Boc group can play a crucial role in favoring specific transition state geometries, thereby influencing the stereochemical outcome of the cyclization. The analysis of these transition states often involves considering the energetic favorability of different chair and boat conformations.

Computational Chemistry Approaches to Reaction Mechanism and Selectivity

Computational chemistry, particularly density functional theory (DFT), serves as a powerful tool for investigating the reaction mechanisms of molecules like this compound. While specific computational studies on this exact molecule are limited, research on similar N-Boc protected systems provides a framework for understanding its reactivity.

DFT calculations can be employed to:

Determine the relative energies of reactants, intermediates, transition states, and products.

Visualize the three-dimensional structures of transition states.

Predict the kinetic and thermodynamic favorability of different reaction pathways.

Explain the origins of stereoselectivity by comparing the energies of diastereomeric transition states.

For example, computational modeling has been used to support a concerted proton transfer mechanism with the release of isobutylene in the thermal deprotection of N-Boc groups. researchgate.net

Kinetic Studies on Reaction Rates and Selectivity

Kinetic studies provide quantitative data on reaction rates and can help to elucidate reaction mechanisms. For reactions involving this compound, kinetic analysis can distinguish between different proposed pathways.

Advanced Methodologies and Future Research Directions

Application in Flow Chemistry Systems

Continuous flow chemistry offers significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety, and improved scalability. nih.govnih.gov The application of flow systems to reactions involving N-Boc-(+/-)-aminohex-5-enal could unlock new efficiencies, particularly in managing its reactive aldehyde group and in multi-step sequences.

One key area of application is in thermolytic N-Boc deprotection. Thermal deprotection in continuous flow, often without the need for acid catalysts, can be achieved with precise temperature control, minimizing side reactions and simplifying workup. nih.govresearchgate.netsciprofiles.com This is particularly advantageous for a molecule like this compound, where the sensitive aldehyde moiety could be compromised by harsh acidic conditions typically used in batch deprotection. rsc.org By carefully controlling temperature and residence time, selective deprotection could be achieved, allowing for subsequent "telescoped" reactions where the crude product stream is directly used in the next transformation. nih.gov

Furthermore, flow reactors are ideal for handling reactions with short-lived or hazardous intermediates. The high surface-area-to-volume ratio in microreactors allows for rapid heat and mass transfer, enabling highly exothermic or fast reactions to be performed safely. unimi.it This could be applied to various transformations of the aldehyde or alkene groups in this compound, such as oxidations, reductions, or cycloadditions, that are difficult to control in batch.

Parameter Batch Processing Flow Chemistry Relevance for this compound
Temperature Control Difficult to maintain uniformlyPrecise and rapidEnables selective thermal N-Boc deprotection without degrading the aldehyde. nih.govresearchgate.net
Reaction Time Fixed for the entire batchPrecisely controlled (residence time)Minimizes byproduct formation from the reactive aldehyde.
Safety Risks with exothermic reactionsEnhanced safety, smaller volumesAllows for a wider range of energetic transformations.
Scalability Often requires re-optimizationLinear (running the system longer)Facilitates production from lab-scale to pilot-scale.
Multi-step Synthesis Requires isolation at each step"Telescoping" possibleEfficient synthesis of complex molecules starting from the amino-enal. nih.gov

Integration into Automated Synthesis Platforms

Automated synthesis platforms are revolutionizing chemical research by enabling high-throughput experimentation, library synthesis, and optimization of reaction conditions with minimal human intervention. beilstein-journals.orgbeilstein-journals.org Integrating this compound into such systems could significantly accelerate the discovery of novel derivatives with potential applications in medicinal chemistry and materials science.

Platforms like the ChemKonzert synthesizer have already demonstrated the automated, solution-phase synthesis of other protected α-amino aldehydes, such as Garner's aldehyde. beilstein-journals.orgnih.gov The entire process, from Boc protection to the final aldehyde formation, can be automated, improving reproducibility and reliability. beilstein-journals.org A similar automated protocol could be developed for the synthesis of this compound itself or for its subsequent derivatization.

For library synthesis, automated systems can perform a variety of reactions in parallel. chemrxiv.orgrug.nl this compound could serve as a versatile scaffold. The aldehyde functionality could be subjected to a range of automated reactions, such as reductive aminations or Wittig-type reactions, while the alkene could undergo transformations like hydroformylation or cross-metathesis. This approach allows for the rapid generation of a diverse set of molecules for high-throughput screening. rsc.orgnih.gov

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

While this compound is a useful synthon, achieving high levels of stereoselectivity in its reactions remains a key objective. The development of novel catalytic systems is crucial for controlling the outcomes of transformations at both the aldehyde and the prochiral alkene centers.

Organocatalysis: Chiral secondary amines, such as proline and its derivatives, are effective catalysts for asymmetric Mannich reactions between aldehydes and N-Boc-imines. rsc.orgresearchgate.net This methodology could be applied to the reaction of this compound (acting as the aldehyde component) with various imines to generate chiral β-amino aldehyde derivatives with high diastereoselectivity and enantioselectivity.

Lewis Acid Catalysis: Cooperative catalysis, using a combination of Lewis acids, has shown promise for the enantioselective functionalization of C-H bonds beta to an amine. nih.govnih.govresearchgate.net A similar strategy could be envisioned for this compound, where a chiral Lewis acid activates one functional group (e.g., the aldehyde for a nucleophilic attack) while another catalyst interacts with the N-Boc group or the alkene, leading to highly controlled and selective transformations.

Transition Metal Catalysis: Transition metal catalysts could be employed for a variety of selective reactions. For instance, copper-catalyzed systems have been used for the allylic C-H amination of unactivated internal alkenes. researchgate.net A tailored catalytic system could potentially functionalize the allylic position of the hexenal (B1195481) backbone. Similarly, rhodium or palladium catalysts could be developed for asymmetric hydroformylation of the terminal alkene, adding a second aldehyde group with high stereocontrol.

Catalytic System Target Reaction Potential Outcome for this compound
Chiral Organocatalysts (e.g., Proline) Asymmetric Mannich ReactionEnantio- and diastereoselective synthesis of β-amino aldehydes. rsc.orgresearchgate.net
Cooperative Lewis Acids Enantioselective C-H FunctionalizationSelective modification of the carbon backbone with high stereocontrol. nih.govnih.gov
Copper Catalysis Allylic C-H AminationIntroduction of a nitrogen-containing group at the C4 position. researchgate.net
Rhodium/Palladium Catalysis Asymmetric HydroformylationStereoselective formation of a dialdehyde (B1249045) for further diversification.

Exploration of this compound in Unexplored Reaction Classes

The unique combination of an aldehyde, a protected amine, and an alkene in one molecule opens the door to complex and novel reaction pathways that remain largely unexplored for this specific compound.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govnih.govresearchgate.net this compound is an ideal candidate for MCRs. The aldehyde group can readily participate in classic MCRs like the Ugi or Passerini reactions. The presence of the alkene offers the potential for post-MCR modifications via intramolecular cyclization, such as Diels-Alder or ene reactions, to rapidly construct complex heterocyclic scaffolds. nih.gov

Cascade Reactions: The proximity of the functional groups in this compound could be exploited to design novel cascade (or domino) reactions. For example, an initial reaction at the aldehyde could generate an intermediate that subsequently triggers an intramolecular cyclization involving the alkene. N-heterocyclic carbene (NHC) catalysis, for instance, could convert the aldehyde into a reactive azolium enolate, which could then participate in a cascade sequence to form complex ring systems like dihydroindolizines. semanticscholar.org

Enyne Metathesis and Related Cyclizations: Following the extension of the carbon chain at the aldehyde position with an alkyne-containing nucleophile, the resulting molecule would be a prime substrate for enyne metathesis. This powerful ring-closing reaction, catalyzed by ruthenium or molybdenum complexes, could be used to synthesize a variety of nitrogen-containing carbo- and heterocycles, which are prevalent motifs in natural products and pharmaceuticals.

Q & A

Q. What are the standard synthetic routes for preparing N-Boc-(+/-)-aminohex-5-enal, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : N-Boc-protected amino aldehydes are typically synthesized via coupling reactions using N-Boc-amino acids with reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) under anhydrous conditions. For example, in the synthesis of analogous compounds, reactions proceed at room temperature for 24 hours, followed by purification via column chromatography (e.g., ethyl acetate/hexane, 8:5) . Yield optimization may involve adjusting stoichiometry, solvent polarity, or using alternative coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Q. How should this compound be purified to minimize racemization and ensure enantiomeric integrity?

  • Methodological Answer : Partial purification via column chromatography with non-polar solvents (e.g., hexane/ethyl acetate gradients) is effective. To mitigate racemization, avoid prolonged exposure to basic conditions or elevated temperatures during purification. Monitoring via chiral HPLC or polarimetry post-purification is recommended to confirm enantiomeric excess .

Q. What are the recommended storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in airtight, light-resistant containers. The compound is sensitive to moisture and acidic/basic conditions, which may cleave the Boc protecting group. Stability tests via TLC or NMR should be conducted periodically to detect degradation (e.g., aldehyde oxidation to carboxylic acids) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : ¹H NMR is critical for confirming the aldehyde proton (δ 9.5–10.0 ppm) and Boc group (δ 1.4 ppm, tert-butyl). FT-IR can verify the presence of carbonyl groups (C=O stretch at ~1680 cm⁻¹). Mass spectrometry (ESI or EI) provides molecular ion confirmation. For stereochemical analysis, chiral derivatization followed by HPLC is advised .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with water; for inhalation, move to fresh air. Avoid exposure to heat (>80°C), as decomposition may release CO and NOₓ .

Advanced Research Questions

Q. How do reaction parameters (e.g., NHC catalysts, temperature) influence the stereoselectivity of this compound in cross-benzoin reactions?

  • Methodological Answer : Catalyst screening (e.g., triazolium- or thiazolium-derived NHCs) and temperature gradients (0–40°C) are critical. For example, triazolium catalysts at 25°C may favor syn-adducts, while thiazolium catalysts at 0°C enhance anti-selectivity. Monitor enantiomeric excess via chiral HPLC and correlate with catalyst structure (Table 3.6, ).

Q. What strategies prevent racemization of this compound during prolonged reaction times?

  • Methodological Answer : Use low-temperature conditions (–20°C to 0°C) and non-polar solvents (e.g., toluene) to slow down enolization. Adding mild bases (e.g., NaHCO₃) can stabilize intermediates. Racemization kinetics should be quantified via ¹H NMR monitoring of diastereomer ratios over time .

Q. How do alternative N-protecting groups (e.g., Fmoc, Cbz) compare to Boc in modulating reactivity of aminohex-5-enal derivatives?

  • Methodological Answer : Compare reaction rates and yields in cross-benzoin reactions using Boc- vs. Fmoc-protected aldehydes. Fmoc groups may sterically hinder catalyst binding, reducing yields. Use kinetic studies (e.g., reaction progress monitored by TLC) and X-ray crystallography to analyze steric effects (Table 4.1, ).

Q. Can this compound participate in organocatalytic asymmetric transformations beyond cross-benzoin reactions?

  • Methodological Answer : Explore Stetter reactions or Michael additions using chiral thiourea catalysts. Screen solvents (e.g., CH₂Cl₂ vs. THF) and additives (e.g., Lewis acids) to control stereochemistry. Use DFT calculations to predict transition states and rationalize selectivity .

Q. How can thermal decomposition products of this compound be identified and mitigated during high-temperature reactions?

  • Methodological Answer :
    Perform thermogravimetric analysis (TGA) coupled with GC-MS to identify decomposition byproducts (e.g., tert-butylamine, CO). Optimize reaction conditions using microwave-assisted synthesis at controlled temperatures (40–60°C) to minimize degradation .

Q. How should contradictory data on enantiomeric excess in this compound-based reactions be resolved?

  • Methodological Answer :
    Replicate experiments under standardized conditions (solvent, catalyst loading, temperature). Use multiple analytical methods (chiral HPLC, NMR with chiral shift reagents) to cross-validate results. Statistical tools like ANOVA can assess variability between trials .

Q. What are the limitations of current catalytic systems for this compound functionalization, and how can they be addressed?

  • Methodological Answer :
    Limitations include poor catalyst turnover and substrate scope restrictions. Develop bifunctional catalysts (e.g., NHC-thiourea hybrids) to enhance substrate activation. Computational modeling (e.g., molecular docking) can guide catalyst design .

Q. Tables Referenced

  • Table 3.6 : Substrate scope of NHC-catalyzed cross-benzoin reactions using N-Boc-α-amino aldehydes .
  • Table 4.1 : Screening of N,N-bis-protecting groups in NHC-catalyzed reactions .

Q. Key Considerations :

  • Ensure all experimental designs adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) .
  • For statistical analysis of contradictory data, apply frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.